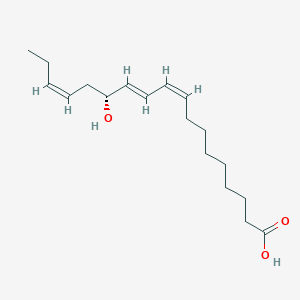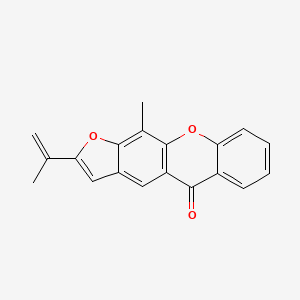![molecular formula C10H10O3S B14283690 Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate CAS No. 139224-25-2](/img/structure/B14283690.png)
Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate: is an organic compound with the molecular formula C10H10O3S . It is characterized by the presence of a methyl ester group, a hydroxyphenyl group, and a sulfanyl group attached to a prop-2-enoate backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Esterification: The compound can be synthesized through the esterification of with in the presence of an acid catalyst such as . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Thioether Formation: Another method involves the formation of the thioether linkage by reacting with in the presence of a base such as . This reaction is usually conducted in an organic solvent like at elevated temperatures.
Industrial Production Methods: Industrial production of Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate may involve large-scale esterification processes using continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts can also be explored to facilitate the reaction and reduce the need for corrosive liquid acids.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the group, leading to the formation of or . Common oxidizing agents include and .
Reduction: Reduction of the can be achieved using with a catalyst, resulting in the formation of .
Substitution: The group can participate in electrophilic aromatic substitution reactions, such as or , using reagents like or .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Nitric acid, bromine.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Methyl 3-[(4-hydroxyphenyl)sulfanyl]propanoate.
Substitution: Nitrated or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Material Science: It can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength.
Biology:
Antioxidant Activity: Due to the presence of the group, the compound exhibits antioxidant properties, making it a potential candidate for protecting cells from oxidative stress.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, providing a tool for studying enzyme kinetics and mechanisms.
Medicine:
Drug Development: The compound’s structural features make it a potential scaffold for designing new pharmaceuticals with anti-inflammatory or anticancer activities.
Industry:
Coatings and Adhesives: It can be used as an additive in coatings and adhesives to improve their performance and durability.
Wirkmechanismus
The mechanism by which Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate exerts its effects involves interactions with various molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins and nucleic acids, influencing their structure and function. The sulfanyl group can undergo redox reactions, modulating the redox state of cellular components and affecting signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Methyl 3-[(4-methoxyphenyl)sulfanyl]prop-2-enoate: Similar structure but with a methoxy group instead of a hydroxy group.
Methyl 3-[(4-hydroxyphenyl)thio]propanoate: Similar structure but with a saturated propanoate backbone.
Methyl 3-[(4-hydroxyphenyl)sulfanyl]but-2-enoate: Similar structure but with an extended carbon chain.
Uniqueness:
- The presence of both hydroxyphenyl and sulfanyl groups in Methyl 3-[(4-hydroxyphenyl)sulfanyl]prop-2-enoate provides a unique combination of redox activity and hydrogen bonding capability, making it a versatile compound for various applications.
- The prop-2-enoate backbone allows for additional functionalization and derivatization, enhancing its utility in synthetic chemistry and material science.
Eigenschaften
CAS-Nummer |
139224-25-2 |
|---|---|
Molekularformel |
C10H10O3S |
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
methyl 3-(4-hydroxyphenyl)sulfanylprop-2-enoate |
InChI |
InChI=1S/C10H10O3S/c1-13-10(12)6-7-14-9-4-2-8(11)3-5-9/h2-7,11H,1H3 |
InChI-Schlüssel |
ITIVJDZSBXAYQU-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C=CSC1=CC=C(C=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2-(2-hydroxyethyl)phenyl] acetate](/img/structure/B14283625.png)
![1,1',1''-{[(6-Bromohexyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14283637.png)



![3-(Iodomethyl)-2,5,9-trimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14283669.png)
![2-Diazonio-1-[2-(octa-1,7-diyn-1-yl)phenyl]prop-1-en-1-olate](/img/structure/B14283671.png)
![1,3-Dithiolo[4,5-b][1,4]dithiin-2-thione, 5-hexadecyl-5,6-dihydro-](/img/structure/B14283675.png)






